molecular formula C14H13N5O2S B2477698 2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894060-59-4

2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No. B2477698
CAS RN: 894060-59-4
M. Wt: 315.35
InChI Key: IUVXBKVQRVWUMA-UHFFFAOYSA-N
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Description

The compound “2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is a heterocyclic compound . It contains a triazole ring, which is a five-membered aromatic azole chain with two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . For instance, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 hours afforded a related compound .


Molecular Structure Analysis

The molecular structure of “2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is likely to be complex due to the presence of multiple rings including a triazole ring and a pyridazine ring . The triazole ring is a five-membered heterocycle with three nitrogen atoms and two carbon atoms .


Chemical Reactions Analysis

Triazole compounds, including “2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide”, are known to undergo a variety of chemical reactions . For instance, they can react with hydrazonoyl halides to form a variety of heterocyclic compounds .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide, focusing on six unique applications:

Anticancer Activity

2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has shown promising results in anticancer research. Its structure allows it to interact with various cellular targets, inhibiting the proliferation of cancer cells. Studies have demonstrated its efficacy against breast cancer cell lines, suggesting potential for development as a chemotherapeutic agent .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, making it a candidate for treating bacterial infections. Its ability to disrupt bacterial cell walls and inhibit enzyme activity has been documented, providing a basis for its use in developing new antibiotics .

Antioxidant Potential

The antioxidant properties of 2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide are noteworthy. It can neutralize free radicals, reducing oxidative stress and potentially preventing various oxidative stress-related diseases. This makes it a valuable compound in the field of preventive medicine .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory effects of this compound. It can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This property is particularly useful in treating chronic inflammatory conditions such as arthritis .

Enzyme Inhibition

2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has been studied for its enzyme inhibitory activities. It has shown potential as an inhibitor of enzymes like carbonic anhydrase and cholinesterase, which are targets for treating conditions like glaucoma and Alzheimer’s disease .

Antiviral Activity

The antiviral potential of this compound is another area of interest. It has demonstrated activity against certain viral strains, making it a candidate for antiviral drug development. Its mechanism involves interfering with viral replication processes .

Future Directions

The future directions for the research and development of “2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” and similar compounds could include further exploration of their synthesis, analysis of their physical and chemical properties, investigation of their biological activities, and evaluation of their safety and hazards .

properties

IUPAC Name

2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-21-10-4-2-3-9(7-10)11-5-6-13-16-17-14(19(13)18-11)22-8-12(15)20/h2-7H,8H2,1H3,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVXBKVQRVWUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)N)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

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